

# The Structure and Function of SAHM1 Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**SAHM1** (Stapled α-Helical Peptide derived from Mastermind-like 1) is a synthetically engineered peptide that acts as a potent inhibitor of the Notch signaling pathway. By mimicking a key protein-protein interaction interface, **SAHM1** effectively disrupts the formation of the Notch transcriptional activation complex, a critical step in the propagation of Notch signaling.[1] [2] This guide provides a comprehensive overview of the structure, mechanism of action, and experimental characterization of the **SAHM1** peptide.

#### Molecular Structure of SAHM1

**SAHM1** is a hydrocarbon-stapled  $\alpha$ -helical peptide, a class of molecules designed to maintain a helical conformation, which is often crucial for biological activity but can be unstable in short, unmodified peptides.[2] This stabilization enhances cell permeability and resistance to proteolytic degradation.

### **Primary Structure and Modifications**

The primary structure of **SAHM1** is a 16-amino acid sequence derived from the MAML1 protein. The sequence and its modifications are detailed below:

Sequence: Ac-AERLRRRIXLCRXHHST-NH2



#### Modifications:

- N-terminus: Acetylated (Ac) Alanine (Ala-1) is preceded by a β-Alanine spacer.
- C-terminus: Amidated.

Stapling: The "X" residues at positions 9 and 13 represent the non-natural amino acid
(S)-2-(4-pentenyl)alanine. These residues are covalently linked through a process called
ring-closing olefin metathesis, creating a hydrocarbon "staple" that locks the peptide into
an α-helical conformation.

**Physicochemical Properties** 

| Property          | -<br>Value                   | Reference |
|-------------------|------------------------------|-----------|
| Molecular Weight  | 2196.58 g/mol                |           |
| Molecular Formula | C94H162N36O23S               | -         |
| Purity            | ≥90% (as determined by HPLC) | _         |
| Solubility        | Soluble to 1 mg/ml in water  | -         |

## Mechanism of Action: Inhibition of the Notch Signaling Pathway

**SAHM1** functions by directly targeting the protein-protein interface of the Notch transcriptional activation complex. In canonical Notch signaling, the intracellular domain of the Notch receptor (ICN) translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and the coactivator MAML1 (Mastermind-like 1). This ternary complex then recruits other transcriptional machinery to activate the expression of Notch target genes.

**SAHM1** was designed to mimic the  $\alpha$ -helical region of MAML1 that binds to the ICN-CSL complex. By competitively binding to this complex, **SAHM1** prevents the recruitment of endogenous MAML1, thereby inhibiting the assembly of a functional transcriptional activation complex and suppressing Notch target gene expression.





Mechanism of SAHM1 Action

Click to download full resolution via product page

Caption: **SAHM1** competitively inhibits the formation of the Notch transcriptional activation complex.

# **Experimental Protocols Peptide Synthesis and Purification**

Synthesis: **SAHM1** is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The non-natural amino acid (S)-2-(4-pentenyl)alanine is incorporated at the desired positions during synthesis. The hydrocarbon staple is formed by ring-closing olefin metathesis using a Grubbs catalyst.

Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).



- Stationary Phase: C18-modified silica column.
- Mobile Phase: A gradient of acetonitrile in water, typically with 0.1% trifluoroacetic acid (TFA).
- Detection: UV absorbance at 210-220 nm.
- Post-Purification: Fractions containing the pure peptide are pooled and lyophilized to yield a powder.





Click to download full resolution via product page

Caption: General workflow for the purification of **SAHM1** peptide.

## Structural Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to confirm the  $\alpha$ -helical conformation of **SAHM1**. The stapling process is expected to increase the helicity of the peptide compared to its unstapled counterpart.

- Sample Preparation: Peptides are dissolved in a suitable buffer, such as phosphate-buffered saline (PBS).
- Instrumentation: A CD spectrometer is used to measure the differential absorption of left and right-handed circularly polarized light over a range of wavelengths (typically 190-260 nm).
- Data Analysis: α-helical structures exhibit characteristic CD spectra with minima at approximately 208 and 222 nm and a maximum around 195 nm. The mean residue ellipticity is calculated to quantify the helical content.

### **Functional Assays**

Fluorescence Polarization Assay for Binding Affinity: This assay is used to quantify the binding of **SAHM1** to the ICN-CSL complex.

- Reagents:
  - Fluorescently labeled SAHM1 (e.g., FITC-SAHM1).
  - Purified ICN and CSL proteins.
- Procedure:
  - A constant concentration of FITC-SAHM1 is incubated with increasing concentrations of the ICN-CSL complex.
  - The fluorescence polarization of the sample is measured.



- Principle: When the small, rapidly tumbling FITC-**SAHM1** binds to the larger ICN-CSL complex, its rotational motion slows, leading to an increase in fluorescence polarization.
- Data Analysis: The dissociation constant (Kd) is determined by fitting the binding curve. A
  lower Kd value indicates higher binding affinity.

Luciferase Reporter Assay for Notch Inhibition: This cell-based assay measures the ability of **SAHM1** to inhibit Notch-mediated transcription.

- Cell Line: A suitable cell line (e.g., HEK293T) is co-transfected with:
  - A constitutively active form of Notch1 (ICN1).
  - A reporter plasmid containing the firefly luciferase gene under the control of a Notchresponsive promoter (e.g., containing CSL binding sites).
  - A control plasmid expressing Renilla luciferase for normalization.
- Treatment: Transfected cells are treated with varying concentrations of SAHM1 or a control
  peptide.
- Measurement: After an incubation period, cell lysates are assayed for both firefly and Renilla luciferase activity using a luminometer.
- Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the level of Notch-dependent transcription. A dose-dependent decrease in this ratio indicates inhibition by SAHM1.

### **Applications in Research and Drug Development**

**SAHM1** has been utilized as a research tool to probe the role of Notch signaling in various biological processes and disease models. Studies have demonstrated its efficacy in preclinical models of:

 T-cell Acute Lymphoblastic Leukemia (T-ALL): SAHM1 has been shown to suppress the growth of leukemic cells and inhibit Notch1 signaling in a murine model of T-ALL.



Allergic Asthma: In a mouse model of house dust mite-induced allergic asthma, SAHM1
treatment reduced airway inflammation and bronchial hyperreactivity.

The successful application of **SAHM1** in these models highlights the therapeutic potential of targeting the Notch signaling pathway with stabilized peptides.

### Conclusion

**SAHM1** is a well-characterized, potent, and specific inhibitor of the Notch signaling pathway. Its unique stapled  $\alpha$ -helical structure provides stability and cell permeability, making it a valuable tool for both basic research and as a potential starting point for the development of novel therapeutics targeting Notch-driven diseases. The detailed structural information and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this class of molecules.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The Notch pathway inhibitor stapled α-helical peptide derived from mastermind-like 1 (SAHM1) abrogates the hallmarks of allergic asthma PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct inhibition of the NOTCH transcription factor complex PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Structure and Function of SAHM1 Peptide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10858030#what-is-the-structure-of-sahm1-peptide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com